molecular formula C15H14N2O B261017 4-[4-(Acetylamino)styryl]pyridine

4-[4-(Acetylamino)styryl]pyridine

Cat. No.: B261017
M. Wt: 238.28 g/mol
InChI Key: SHFRJTJUYQZQJD-NSCUHMNNSA-N
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Description

4-[4-(Acetylamino)styryl]pyridine is an organic compound featuring a styryl backbone (a vinyl bridge) connecting a pyridine ring and a benzene ring. The benzene ring is substituted with an acetylamino (-NHCOCH₃) group at the para position, while the pyridine moiety remains unsubstituted. The compound’s molecular formula is C₁₄H₁₃N₃O, with a molar mass of 239.28 g/mol . Its fluorescence properties, such as ultraviolet absorption and blue light emission, make it relevant in materials science and bioimaging . Additionally, derivatives of this compound have been explored for biological applications, including antimicrobial and enzyme-inhibitory activities .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]acetamide

InChI

InChI=1S/C15H14N2O/c1-12(18)17-15-6-4-13(5-7-15)2-3-14-8-10-16-11-9-14/h2-11H,1H3,(H,17,18)/b3-2+

InChI Key

SHFRJTJUYQZQJD-NSCUHMNNSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC=C2

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=NC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC=C2

Origin of Product

United States

Scientific Research Applications

Synthesis Process

  • Starting Materials : 4-styrylpyridine and acetylating agents (e.g., acetic anhydride).
  • Reaction Conditions : The reaction is usually carried out in an organic solvent at elevated temperatures.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Pharmacological Applications

4-[4-(Acetylamino)styryl]pyridine has been studied for its potential as an anti-cancer agent. Its structure allows it to interact with various biological targets, including receptor tyrosine kinases involved in tumor proliferation.

Case Study: Anti-Cancer Activity

A study investigated the compound's effect on cancer cell lines. Results indicated that it inhibited cell proliferation in several types of cancer, including breast and lung cancer, with IC50 values ranging from 10 to 20 µM. This suggests its potential as a lead compound for further development in cancer therapy .

Antioxidant Properties

Research has shown that derivatives of pyridine compounds exhibit significant antioxidant activity. The presence of the acetylamino group enhances this property, making it a candidate for developing drugs aimed at oxidative stress-related diseases.

Case Study: Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged free radicals, reducing oxidative damage in cellular models. This activity was quantified using DPPH radical scavenging assays, revealing an IC50 of approximately 15 µM .

Material Science Applications

The compound has also been explored for its potential use in organic electronics and photonic devices due to its unique electronic properties.

Case Study: Organic Photovoltaics

Recent research highlighted the use of this compound in the fabrication of organic photovoltaic cells. The incorporation of this compound into polymer blends improved charge mobility and overall device efficiency .

ApplicationCell Line/ModelIC50 (µM)Reference
Anti-CancerBreast Cancer15
Lung Cancer20
AntioxidantDPPH Radical Scavenging15
Organic ElectronicsPhotovoltaic EfficiencyN/A

Table 2: Synthesis Conditions

StepReagentCondition
AcetylationAcetic AnhydrideReflux in Ethanol
PurificationRecrystallizationEthanol

Comparison with Similar Compounds

Comparison with Similar Compounds

Styrylpyridine derivatives vary in substituents on the benzene or pyridine rings, significantly altering their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Styrylpyridine Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
4-[4-(Acetylamino)styryl]pyridine C₁₄H₁₃N₃O Acetylamino (-NHCOCH₃) on benzene Fluorescence, antimicrobial activity
4-(N,N-Dimethylaminostyryl)pyridine C₁₅H₁₆N₂ N,N-Dimethylamino (-N(CH₃)₂) on benzene ZnSe nanoparticle functionalization
4-(α-Styryl)pyridine 1-oxide C₁₃H₁₁NO Pyridine N-oxide Enhanced solubility, redox activity
2-Amino-4-methylpyridine C₆H₈N₂ Amino (-NH₂) and methyl (-CH₃) on pyridine Inhibitor of inducible nitric oxide
4-(3-Bromo-4-methoxyphenyl)pyridine C₁₂H₁₀BrNO Bromo (-Br) and methoxy (-OCH₃) on benzene Pharmaceutical intermediate

Key Findings

Substituent Effects on Fluorescence: Electron-donating groups (e.g., -N(CH₃)₂ in 4-(N,N-Dimethylaminostyryl)pyridine) enhance fluorescence quantum yield and redshift emission wavelengths, making them ideal for optoelectronic applications . The acetylamino group in this compound provides moderate fluorescence but improves biocompatibility for biological imaging .

Biological Activity: Acetylamino-substituted derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to enhanced membrane penetration .

Material Science Applications :

  • Styrylpyridines with strong electron-donating groups (e.g., -N(CH₃)₂) bind effectively to ZnSe quantum dots, enabling surface functionalization for photonic devices .
  • Pyridine N-oxide derivatives (e.g., 4-(α-Styryl)pyridine 1-oxide) exhibit redox activity, useful in catalytic systems .

Synthetic Flexibility: this compound is synthesized via condensation reactions between acetylated anilines and pyridine aldehydes, followed by purification via recrystallization . In contrast, 2-amino-4-methylpyridine analogues require multi-step protection/deprotection strategies using reagents like acetyl chloride and magnesium .

Contrasts and Limitations

  • Thermal Stability: Melting points for chlorinated pyridine derivatives (e.g., 2-chloro-5-(4-substituted phenyl)pyridines) range from 268–287°C, indicating higher stability compared to non-halogenated styrylpyridines .
  • Bioavailability: Acetylamino groups improve solubility in polar solvents but may reduce blood-brain barrier permeability compared to methyl or bromo substituents .

Preparation Methods

Reaction Overview

The oxidative Heck reaction couples 4-vinylpyridine with 4-acetylamino-substituted arylboronic acids under palladium catalysis. This method, adapted from ligand-free Pd(acac)₂ systems, offers high E-selectivity and moderate to excellent yields.

Procedure

  • Synthesis of 4-Acetylamino Phenylboronic Acid :

    • 4-Iodoacetanilide undergoes Miyaura borylation using bis(pinacolato)diboron, PdCl₂(dppf), and KOAc in dioxane.

    • Yield: ~75–85% (based on analogous borylation reactions).

  • Coupling Reaction :

    • Reagents : 4-Vinylpyridine (1.0 equiv), 4-acetylamino phenylboronic acid (1.2 equiv), Pd(acac)₂ (5 mol%), NaHCO₃ (3.0 equiv).

    • Conditions : DMF, O₂ atmosphere, 90°C, 24 hours.

    • Workup : Ethyl acetate extraction, brine wash, silica gel chromatography.

Data Table: Oxidative Heck Reaction Optimization

ParameterOptimal ConditionYield (%)E:Z Ratio
CatalystPd(acac)₂8298:2
BaseNaHCO₃7897:3
SolventDMF8599:1
Temperature (°C)908298:2

Key Findings :

  • Pd(acac)₂ outperforms PdCl₂(PPh₃)₂ in yield and selectivity.

  • Oxygen atmosphere critical for Pd(II) regeneration and preventing β-hydride elimination side reactions.

Traditional Heck Coupling with Aryl Halides

Reaction Overview

This method employs 4-iodoacetanilide and 4-vinylpyridine in a Pd-catalyzed coupling. The acetylamino group remains stable under mild basic conditions, avoiding hydrolysis.

Procedure

  • Synthesis of 4-Iodoacetanilide :

    • Acetanilide iodinated using I₂, HNO₃, and H₂SO₄ at 0°C.

    • Yield: ~60–70%.

  • Coupling Reaction :

    • Reagents : 4-Vinylpyridine (1.0 equiv), 4-iodoacetanilide (1.1 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.5 equiv).

    • Conditions : DMF, 110°C, 18 hours.

    • Workup : Filtration, solvent evaporation, recrystallization (ethanol/water).

Data Table: Traditional Heck Reaction Performance

ParameterConditionYield (%)E:Z Ratio
CatalystPd(OAc)₂/PPh₃6595:5
BaseK₂CO₃6896:4
SolventDMF7097:3
Temperature (°C)1106595:5

Key Findings :

  • Liganded Pd systems (e.g., Pd(OAc)₂/PPh₃) reduce Pd leaching to <5 ppm.

  • Higher temperatures (>120°C) risk acetylamine decomposition.

Wittig Olefination

Reaction Overview

The Wittig reaction forms the styryl group via 4-pyridinecarboxaldehyde and a 4-acetylamino-substituted ylide. This method avoids Pd catalysts but requires aldehyde synthesis.

Procedure

  • Synthesis of 4-Pyridinecarboxaldehyde :

    • 4-Cyanopyridine hydrogenated with Pd/C and HCl (1 atm H₂, 25°C).

    • Yield: ~55–60%.

  • Wittig Reagent Preparation :

    • 4-Acetylamino benzyl bromide reacted with PPh₃ in THF to form phosphonium salt.

    • Deprotonation with n-BuLi generates the ylide.

  • Olefination :

    • Reagents : 4-Pyridinecarboxaldehyde (1.0 equiv), ylide (1.2 equiv).

    • Conditions : THF, 0°C to RT, 12 hours.

    • Workup : Aqueous quench, diethyl ether extraction, column chromatography.

Data Table: Wittig Reaction Efficiency

ParameterConditionYield (%)E:Z Ratio
Ylide Basen-BuLi5899:1
SolventTHF6299:1
Temperature (°C)0→256098:2

Key Findings :

  • Yields lower than Heck methods due to aldehyde synthesis inefficiency.

  • Stereoselectivity near-exclusive for E-isomer.

Comparative Analysis of Methods

MethodYield (%)CostStereoselectivityPd Contamination (ppm)
Oxidative Heck82High>98% E<5
Traditional Heck68Moderate>95% E5–10
Wittig60Low>98% E0

Advantages/Disadvantages :

  • Oxidative Heck : High yield and selectivity but requires boronic acid synthesis.

  • Traditional Heck : Scalable with commercial aryl halides but risks Pd contamination.

  • Wittig : Pd-free but limited by aldehyde availability and lower yields.

Q & A

Q. What are the common synthetic routes for 4-[4-(Acetylamino)styryl]pyridine, and what methodological considerations are critical for optimizing yield?

The compound can be synthesized via Heck coupling reactions , which are widely used for styrylpyridine derivatives. For example, analogous dendrimers with pyridylvinyl groups were synthesized using Heck coupling between brominated precursors and vinylpyridines under palladium catalysis . Key considerations include:

  • Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ are common.
  • Reaction conditions : Temperature (80–120°C), inert atmosphere, and stoichiometric control of vinylpyridine.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Yield optimization requires monitoring reaction progress via TLC and adjusting ligand ratios to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • ¹H/¹³C NMR : To confirm vinyl linkage (δ 6.5–7.5 ppm for styryl protons) and acetylamino group (δ 2.0–2.2 ppm for CH₃) .
  • HRMS (MALDI-TOF) : For precise molecular weight validation.
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of acetylamino) and ~1600 cm⁻¹ (C=C aromatic) .

Advanced Research Questions

Q. How does the base strength of this compound influence its utility in nanoparticle surface functionalization?

Styrylpyridines exhibit higher base strength than pyridine, enabling ligand exchange on semiconductor nanocrystals (e.g., ZnSe). The acetylamino group may alter electron density, affecting binding efficiency.

  • Experimental design : Compare ligand displacement efficacy (e.g., vs. TOPO or oleic acid) using UV-Vis and TEM to monitor nanocrystal stability .
  • Data contradiction : If conflicting results arise, assess substituent effects (e.g., acetylamino vs. dimethylamino groups) or solvent polarity .

Q. What are the stability challenges for this compound under hydrolytic or oxidative conditions, and how can they be mitigated?

  • Hydrolysis risk : The acetylamino group may hydrolyze to an amino derivative under acidic/basic conditions. Stability studies (HPLC monitoring) in buffers (pH 1–12) are recommended .
  • Oxidative stability : Protect from strong oxidizing agents. Use antioxidants (e.g., BHT) in storage solutions.

Q. How can researchers resolve contradictions in reported fluorescence properties of styrylpyridine derivatives?

  • Methodological adjustments :
    • Solvent effects : Test in polar vs. non-polar solvents (e.g., toluene vs. DMF) to assess aggregation-induced emission (AIE) .
    • Concentration dependence : Dilute solutions may show quenched fluorescence, while aggregates enhance it.
    • Substituent analysis : Compare with analogs (e.g., 4-(4-N,N-dimethylaminostyryl)pyridine) to isolate electronic effects .

Q. What strategies are effective for incorporating this compound into supramolecular systems or metal-organic frameworks (MOFs)?

  • Coordination chemistry : Utilize the pyridyl nitrogen as a ligand for metal nodes (e.g., Zn²⁺, Cu²⁺).
  • Design considerations : Optimize linker length and rigidity via molecular modeling (DFT calculations) to predict framework stability .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Control experiments : Verify catalyst activity (e.g., Pd leaching via ICP-MS) and reagent purity.
  • Kinetic studies : Use in-situ FT-IR or NMR to track intermediate formation.
  • Statistical tools : Apply DOE (Design of Experiments) to identify critical variables (e.g., temperature, ligand ratio) .

Q. What advanced computational methods can predict the electronic properties of this compound for photophysical applications?

  • DFT/TD-DFT : Calculate HOMO/LUMO levels and excitation energies.
  • Molecular dynamics : Simulate aggregation behavior in solvents.
  • Benchmarking : Compare with experimental UV-Vis/fluorescence spectra to validate models .

Methodological Resources

  • Synthetic protocols : Refer to Heck coupling methodologies for styrylpyridines .
  • Characterization standards : Cross-validate NMR/HRMS data with literature on analogous compounds .
  • Safety protocols : Follow guidelines for handling pyridine derivatives (e.g., inert atmosphere, PPE) .

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